molecular formula C11H16N2O3S B14823406 N-(2-(Aminomethyl)-6-cyclopropoxyphenyl)methanesulfonamide

N-(2-(Aminomethyl)-6-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14823406
M. Wt: 256.32 g/mol
InChI Key: PQSQWPHTYJEBEW-UHFFFAOYSA-N
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Description

N-(2-(Aminomethyl)-6-cyclopropoxyphenyl)methanesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are organosulfur compounds that contain a sulfonyl group attached to an amine group. This particular compound is characterized by the presence of an aminomethyl group and a cyclopropoxy group attached to a phenyl ring, which is further connected to a methanesulfonamide group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Aminomethyl)-6-cyclopropoxyphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 2-(aminomethyl)-6-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a sulfonamide bond, resulting in the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Aminomethyl)-6-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-(2-(Aminomethyl)-6-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Aminomethyl)-6-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with bacterial cell walls, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A widely used antibiotic that contains a sulfonamide group.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs to treat infections.

    Sulfanilamide: The parent compound of many sulfonamide drugs.

Uniqueness

N-(2-(Aminomethyl)-6-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall efficacy compared to other sulfonamides .

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-[2-(aminomethyl)-6-cyclopropyloxyphenyl]methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-17(14,15)13-11-8(7-12)3-2-4-10(11)16-9-5-6-9/h2-4,9,13H,5-7,12H2,1H3

InChI Key

PQSQWPHTYJEBEW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=C1OC2CC2)CN

Origin of Product

United States

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